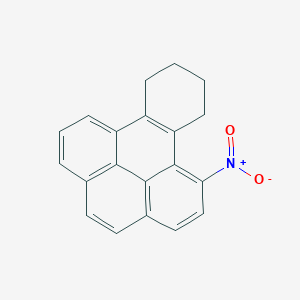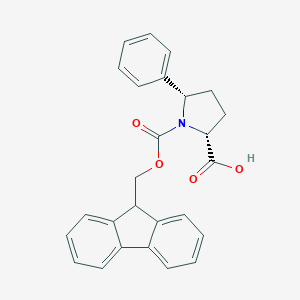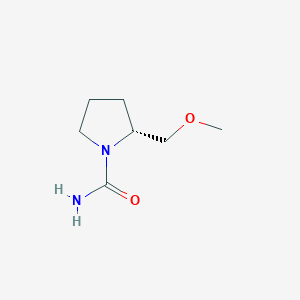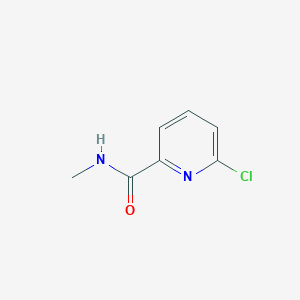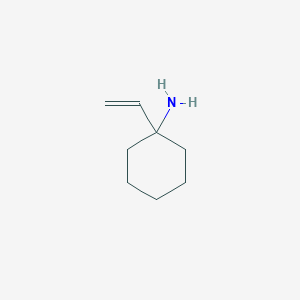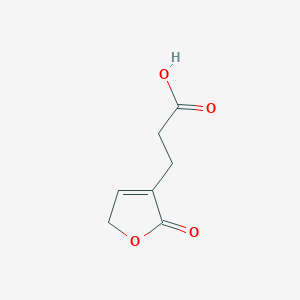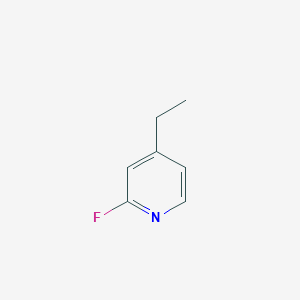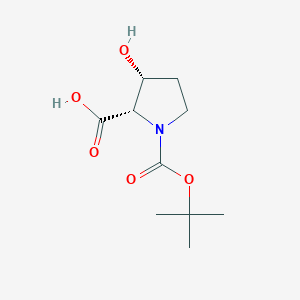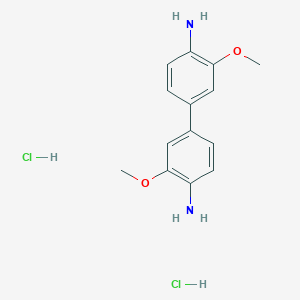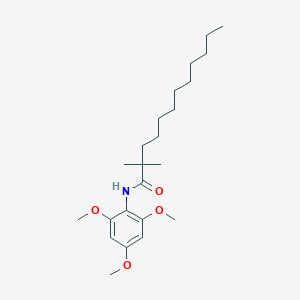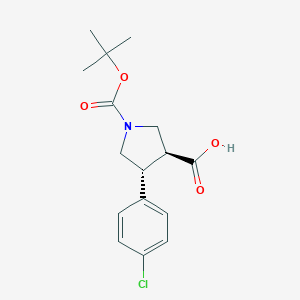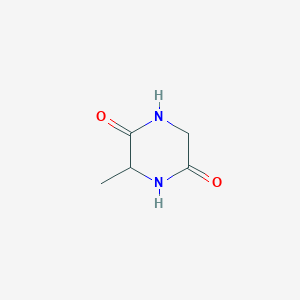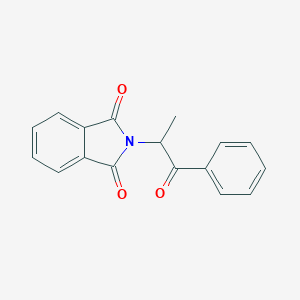![molecular formula C28H36N4O6 B051649 3,7-Bis(4-morpholinylmethyl)-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone CAS No. 122037-01-8](/img/structure/B51649.png)
3,7-Bis(4-morpholinylmethyl)-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Bis(4-morpholinylmethyl)-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone, also known as CEP-28122, is a chemical compound that has shown potential in scientific research. It belongs to the class of pyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone and has a molecular formula of C30H36N4O6.
Wirkmechanismus
The mechanism of action of 3,7-Bis(4-morpholinylmethyl)-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone involves the inhibition of protein kinases, specifically the cyclin-dependent kinase 5 (CDK5) and glycogen synthase kinase 3β (GSK3β). CDK5 and GSK3β are involved in the regulation of various cellular processes, including cell cycle progression, neuronal development, and apoptosis. Inhibition of these kinases by 3,7-Bis(4-morpholinylmethyl)-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone leads to the suppression of cancer cell growth and the protection of neurons in the brain.
Biochemische Und Physiologische Effekte
3,7-Bis(4-morpholinylmethyl)-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone has been shown to have several biochemical and physiological effects. In cancer cells, it inhibits the activity of CDK5 and GSK3β, leading to cell cycle arrest and apoptosis. In the brain, 3,7-Bis(4-morpholinylmethyl)-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone reduces the production of beta-amyloid plaques and protects dopaminergic neurons, which are affected in Alzheimer's disease and Parkinson's disease, respectively.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,7-Bis(4-morpholinylmethyl)-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone in lab experiments is its specificity for CDK5 and GSK3β, which allows for targeted inhibition of these kinases. However, one limitation of using 3,7-Bis(4-morpholinylmethyl)-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone is its potential toxicity, as it has been shown to induce liver damage in animal studies.
Zukünftige Richtungen
There are several future directions for the study of 3,7-Bis(4-morpholinylmethyl)-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone. One direction is to investigate its potential use in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Another direction is to further explore its mechanism of action and identify other targets of 3,7-Bis(4-morpholinylmethyl)-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone. Additionally, more studies are needed to assess its safety and efficacy in humans.
Synthesemethoden
The synthesis of 3,7-Bis(4-morpholinylmethyl)-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone involves a multi-step process that starts with the reaction between 4,6-dipropyl-2-nitroaniline and 2,3-dichloropyridine. The resulting compound is then treated with morpholine and formaldehyde to yield the intermediate compound, 3,7-bis(4-morpholinylmethyl)-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone. The final product is obtained by further reaction with sodium borohydride and acetic acid.
Wissenschaftliche Forschungsanwendungen
3,7-Bis(4-morpholinylmethyl)-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to inhibit the growth of cancer cells and reduce the production of beta-amyloid plaques in the brain, which are associated with Alzheimer's disease. Additionally, 3,7-Bis(4-morpholinylmethyl)-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone has been found to protect dopaminergic neurons in the brain, which are affected in Parkinson's disease.
Eigenschaften
CAS-Nummer |
122037-01-8 |
|---|---|
Produktname |
3,7-Bis(4-morpholinylmethyl)-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone |
Molekularformel |
C28H36N4O6 |
Molekulargewicht |
524.6 g/mol |
IUPAC-Name |
3,7-bis(morpholin-4-ylmethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone |
InChI |
InChI=1S/C28H36N4O6/c1-3-5-17-19(15-31-7-11-37-12-8-31)27(35)29-23-21(17)25(33)22-18(6-4-2)20(16-32-9-13-38-14-10-32)28(36)30-24(22)26(23)34/h3-16H2,1-2H3,(H,29,35)(H,30,36) |
InChI-Schlüssel |
YTMQAODHANYQJG-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=O)NC2=C1C(=O)C3=C(C2=O)NC(=O)C(=C3CCC)CN4CCOCC4)CN5CCOCC5 |
Kanonische SMILES |
CCCC1=C(C(=O)NC2=C1C(=O)C3=C(C2=O)NC(=O)C(=C3CCC)CN4CCOCC4)CN5CCOCC5 |
Synonyme |
3,7-Bis(4-morpholinylmethyl)-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



